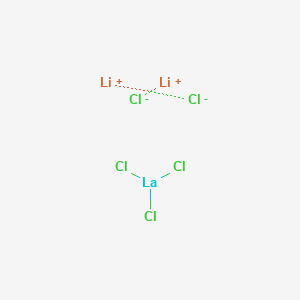
Pregnenolone monosulfate (sodium)-13C2,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregnenolone monosulfate (sodium)-13C2,d2 is a synthetic derivative of pregnenolone, a naturally occurring steroid hormone. This compound is labeled with carbon-13 and deuterium isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Pregnenolone monosulfate is known for its role as a neurosteroid and its involvement in modulating ion channels and receptors in the brain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pregnenolone monosulfate (sodium)-13C2,d2 typically involves the following steps:
Sulfation of Pregnenolone: Pregnenolone is reacted with sulfur trioxide-pyridine complex in anhydrous pyridine to form pregnenolone sulfate.
Isotopic Labeling: The pregnenolone sulfate is then subjected to isotopic labeling using carbon-13 and deuterium-labeled reagents. This step involves the incorporation of carbon-13 and deuterium atoms into specific positions of the pregnenolone sulfate molecule.
Purification: The labeled pregnenolone monosulfate is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pregnenolone are sulfated using sulfur trioxide-pyridine complex.
Isotopic Labeling: The bulk pregnenolone sulfate is then isotopically labeled using carbon-13 and deuterium-labeled reagents.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure the desired isotopic labeling and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pregnenolone monosulfate (sodium)-13C2,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pregnenolone monosulfate derivatives with different oxidation states.
Reduction: Reduction reactions can convert pregnenolone monosulfate to its reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various pregnenolone monosulfate derivatives with modified functional groups, oxidation states, or isotopic compositions.
Aplicaciones Científicas De Investigación
Pregnenolone monosulfate (sodium)-13C2,d2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate metabolic pathways and reaction mechanisms.
Biology: Studied for its role as a neurosteroid and its effects on ion channels and receptors in the brain.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Pregnenolone monosulfate (sodium)-13C2,d2 exerts its effects through several mechanisms:
Ion Channel Modulation: It acts as a modulator of ion channels, including the N-methyl-D-aspartate (NMDA) receptor, γ-Aminobutyric acid type A (GABAA) receptor, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Receptor Interaction: It interacts with various receptors in the brain, including the cannabinoid CB1 receptor, where it acts as an inhibitor.
Neurotransmitter Modulation: It influences the release and uptake of neurotransmitters, thereby affecting synaptic transmission and plasticity.
Comparación Con Compuestos Similares
Pregnenolone monosulfate (sodium)-13C2,d2 can be compared with other similar compounds, such as:
Pregnenolone sulfate: A naturally occurring neurosteroid with similar ion channel modulation properties.
Dehydroepiandrosterone sulfate (DHEA-S): Another neurosteroid with similar sulfation but different biological effects.
Pregnenolone: The precursor to pregnenolone monosulfate, with different functional properties and biological activities.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research.
Propiedades
Fórmula molecular |
C21H31NaO5S |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-16,16-dideuterio-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1/i1+1,6D2,13+1; |
Clave InChI |
QQVJEIZJHDPTSH-FBNNKSCBSA-M |
SMILES isomérico |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1[13C](=O)[13CH3])C)C)OS(=O)(=O)[O-])[2H].[Na+] |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)



![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)

![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053699.png)



